6-Aminopyridazine-4-carbonitrile
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Overview
Description
6-Aminopyridazine-4-carbonitrile is a compound that can be synthesized through various chemical reactions involving carbon nucleophiles and heterocyclic intermediates. The compound is of interest due to its potential applications in drug discovery and its relevance in the synthesis of diverse organic molecules with potential biological activities.
Synthesis Analysis
The synthesis of compounds related to 6-Aminopyridazine-4-carbonitrile involves several innovative methods. For instance, a novel route to functionalized 3-aminopyridazines, which are structurally related to 6-aminopyridazine-4-carbonitrile, has been developed through the reaction of 6-substituted 3-chloro-1,2,4-triazines with carbon nucleophiles . Additionally, a one-pot, three-component microwave-assisted synthesis has been reported for the creation of novel 7-amino-substituted pyrazolo[1,5-a][1,3,5]triazine-8-carbonitriles, showcasing the versatility of such synthetic approaches . Furthermore, the synthesis of 2-aminopyridine-3-carbonitriles, which share a similar core structure, has been achieved via dienamine intermediates produced by the addition-elimination reaction of various enamines .
Molecular Structure Analysis
The molecular structure of compounds in the 6-aminopyridazine-4-carbonitrile family has been investigated using various analytical techniques. For example, the structure of 6-oxo-3,8-di-phenyl-1,3,4,6-tetrahydro-2Н-pyrido[1,2-а][1,3,5]triazine-7,9-dicarbonitrile, a related compound, was elucidated by X-ray structural analysis . This highlights the importance of structural analysis in understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
The chemical reactivity of related compounds to 6-aminopyridazine-4-carbonitrile has been explored in various studies. For instance, 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile underwent reactions with a range of reagents, leading to the formation of new oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazine . Such studies provide insights into the chemical behavior and potential transformations of 6-aminopyridazine-4-carbonitrile derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-aminopyridazine-4-carbonitrile and its derivatives are crucial for their application in various fields. While the provided papers do not directly discuss the properties of 6-aminopyridazine-4-carbonitrile, they do provide information on related compounds. For example, the crystal structure of 2-amino-6-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-phenylpyridine-3-carbonitrile was established, which can give insights into the physical properties such as solubility and stability . Additionally, the antibacterial and antifungal activities of some 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives were evaluated, indicating the potential biological properties of these compounds .
Scientific Research Applications
Synthetic Chemistry Applications
Novel Synthesis Methods
Researchers have developed innovative approaches to synthesize pyridazine and pyrimidine derivatives, highlighting the versatility of 6-Aminopyridazine-4-carbonitrile in synthetic chemistry. For instance, a simple three-component synthesis method for 3-amino-5-arylpyridazine-4-carbonitriles has been devised, using malononitrile with arylglyoxals and hydrazine hydrate, showcasing an efficient pathway for creating diverse chemical structures under mild conditions (Khalafy et al., 2013). Similarly, a study on the chemical transformations of related compounds under nucleophilic conditions has led to the formation of various heterocyclic systems, further demonstrating the compound's reactivity and potential for generating complex molecules (Ibrahim & El-Gohary, 2016).
Environmental-Friendly Synthesis
A novel and efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives was achieved through a one-pot, three-component reaction, illustrating the compound's role in promoting green chemistry principles by minimizing solvent use and simplifying purification processes (Rostamizadeh et al., 2013).
Medicinal Chemistry Applications
Antibacterial Activity
The antibacterial potential of pyrazolo[3,4-d]pyrimidine derivatives synthesized from 6-Aminopyridazine-4-carbonitrile has been evaluated, indicating significant activity against bacterial strains. This highlights the compound's utility in drug discovery, especially for developing new antibacterial agents (Rostamizadeh et al., 2013).
Anticancer Properties
Research into benzochromene derivatives synthesized from similar compounds has revealed promising anti-proliferative effects on colorectal cancer cell lines, suggesting the potential of 6-Aminopyridazine-4-carbonitrile derivatives in cancer therapy (Hanifeh Ahagh et al., 2019).
Material Science Applications
Photovoltaic Devices
A study on the chemical transformation of related compounds and their application in photovoltaic devices demonstrates the material science applications of 6-Aminopyridazine-4-carbonitrile derivatives. These compounds can serve as components in the development of new types of solar cells, highlighting their importance beyond medicinal chemistry (Halim et al., 2018).
Safety And Hazards
The safety information for 6-Aminopyridazine-4-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . There are several precautionary statements associated with this compound, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
6-aminopyridazine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-2-4-1-5(7)9-8-3-4/h1,3H,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKQHWKMPGROIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminopyridazine-4-carbonitrile | |
CAS RN |
1783718-58-0 |
Source
|
Record name | 6-aminopyridazine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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